

ABN401: A Technical Guide to a Potent and Selective c-MET Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. **ABN401** has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with c-MET alterations. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of **ABN401**.

Chemical Structure and Physicochemical Properties

ABN401 was designed with a pyridoxazine moiety that acts as a binder to the hinge region of the ATP binding site of the MET tyrosine kinase.[1]

Table 1: Physicochemical Properties of ABN401

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рКа	7.49	INVALID-LINK
Log P	2.46	INVALID-LINK



Pharmacological Properties In Vitro Potency and Selectivity

ABN401 is a highly potent inhibitor of c-MET kinase activity with an IC50 of 10 nM.[1] In a broad kinase selectivity panel of 571 kinases, **ABN401** demonstrated high selectivity for c-MET. At a concentration of 1 μ M, **ABN401** inhibited MET kinase by 98%, with minimal off-target effects on other kinases.[1]

Cytotoxic Activity

ABN401 exhibits potent cytotoxic activity against MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is in the nanomolar range for these cell lines, while no significant cell killing is observed in c-MET negative or normal cell lines at concentrations up to $10 \, \mu M.[1]$

Table 2: In Vitro Cytotoxicity of ABN401 in MET-Addicted Cancer Cell Lines

Cell Line	Cancer Type	MET Status	IC50 (nM)
SNU-5	Gastric	MET Amplification	2
SNU-620	Gastric	MET Amplification	3
Hs746T	Gastric	MET Amplification, MET exon 14 skipping	5
MKN45	Gastric	MET Amplification	8
EBC-1	Lung	MET Amplification	15
H1993	Lung	MET Amplification	43

Data sourced from Kim et al., Cancers 2020.

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the significant antitumor efficacy of **ABN401**. Oral administration of **ABN401** led to dose-dependent tumor growth inhibition in various MET-addicted cancer models.



Table 3: In Vivo Efficacy of ABN401 in Xenograft Models

Xenograft Model	Cancer Type	ABN401 Dose (mg/kg, oral)	Tumor Growth Inhibition (TGI) (%)	
SNU-5	Gastric	3	24.47	
SNU-5	Gastric	30	89.49	
EBC-1	Lung	10	51.26	
EBC-1	Lung	30	77.85	
SNU-638	Gastric	10	65.31	
SNU-638	Gastric	30	78.68	

Data sourced from Kim et al., Cancers 2020.

Pharmacokinetics

Pharmacokinetic studies of **ABN401** have been conducted in several animal species, demonstrating favorable properties including good oral bioavailability.

Table 4: Pharmacokinetic Parameters of ABN401 in Different Species



Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng·hr/m L)	T1/2 (hr)	Bioavail ability (%)
SD Rat	IV	5	1333.3 ± 233.1	-	1342.9 ± 193.3	2.3 ± 0.3	-
SD Rat	РО	5	290.0 ± 85.4	2.7 ± 1.2	1133.3 ± 290.0	3.5 ± 0.5	42.1 - 56.2
SD Rat	РО	20	1140.0 ± 294.1	4.0 ± 0.0	6231.7 ± 1383.6	4.1 ± 0.4	-
SD Rat	РО	50	2586.7 ± 617.3	4.7 ± 1.2	17955.0 ± 3225.4	4.9 ± 0.4	-
Beagle Dog	IV	2	413.5 ± 100.9	-	775.3 ± 153.2	3.0 ± 0.4	-
Beagle Dog	РО	2	87.3 ± 27.2	2.0 ± 0.0	424.3 ± 134.1	3.6 ± 0.6	27.4 - 37.7
Beagle Dog	РО	5	204.0 ± 59.8	2.3 ± 0.6	1205.7 ± 294.0	4.1 ± 0.5	-
Beagle Dog	РО	10	389.7 ± 117.4	2.7 ± 0.6	2154.3 ± 514.8	4.2 ± 0.6	-
Cynomol gus Monkey	IV	2	537.0 ± 121.1	-	1098.0 ± 198.9	2.5 ± 0.3	-
Cynomol gus Monkey	PO	5	187.0 ± 45.0	2.0 ± 0.0	893.0 ± 154.0	3.4 ± 0.4	-

Data are presented as mean \pm SD. Sourced from the supplementary materials of Kim et al., Cancers 2020.

Mechanism of Action and Signaling Pathways

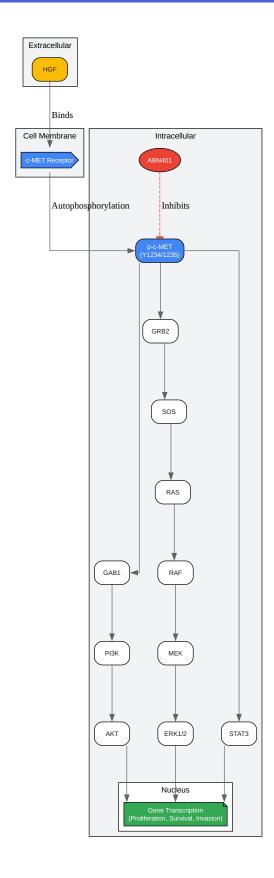


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ABN401 exerts its anticancer effects by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of c-MET signaling leads to the inhibition of cancer cell proliferation, survival, and invasion. The key downstream pathways affected include the PI3K/AKT and RAS/MAPK pathways.





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Figure 1. ABN401 inhibits c-MET signaling and downstream pathways.



Experimental Protocols Cell Viability Assay

The cytotoxic activity of **ABN401** is determined using a standard WST (Water Soluble Tetrazolium) cell viability assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of **ABN401** (typically ranging from 0.1 nM to 10 μ M) or vehicle control (DMSO) for 72 hours.
- WST Reagent Addition: After the incubation period, WST reagent is added to each well.
- Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis using appropriate software.

Western Blot Analysis

Western blotting is used to assess the effect of **ABN401** on the phosphorylation status of c-MET and its downstream signaling proteins.

- Cell Lysis: Cells are treated with different concentrations of ABN401 for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

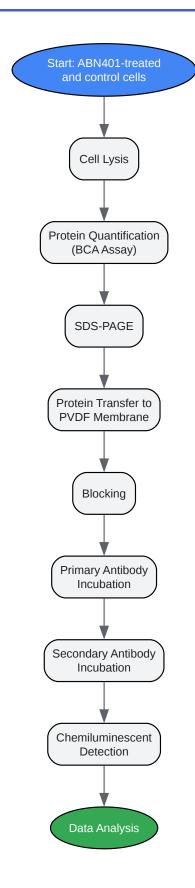






- Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
- Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.





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Figure 2. Experimental workflow for Western Blot analysis.



In Vivo Xenograft Studies

The in vivo antitumor activity of **ABN401** is evaluated in immunodeficient mice bearing human tumor xenografts.

- Tumor Implantation: Human cancer cells (e.g., SNU-5, EBC-1) are subcutaneously injected into the flanks of athymic nude mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-300 mm³), after which the mice are randomized into vehicle control and treatment groups.
- Drug Administration: ABN401 is administered orally once daily at specified doses (e.g., 3, 10, 30 mg/kg) for a defined period (e.g., 3 weeks).
- Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a
 week). Tumor volume is calculated using the formula: (length × width²) / 2.
- Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Conclusion

ABN401 is a promising, highly potent, and selective c-MET inhibitor with a favorable preclinical profile. Its strong in vitro and in vivo activity against MET-addicted cancers, coupled with good pharmacokinetic properties, supports its ongoing clinical development as a targeted therapy for patients with tumors harboring c-MET dysregulation. The detailed data and protocols presented in this guide provide a valuable resource for researchers and clinicians in the field of oncology drug development.

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References

1. mdpi.com [mdpi.com]



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